molecular formula C12H10N4O4S B11092308 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B11092308
M. Wt: 306.30 g/mol
InChI Key: XRVNFPZPJPWUAX-UHFFFAOYSA-N
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Description

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of particular interest due to its unique structure, which combines a thiazole ring with a triazine ring, potentially offering a wide range of applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to yield the desired thiazole-triazine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.

    Medicine: Due to its potential anticancer activity, it is investigated for its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase pathways or inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one include other thiazole and triazine derivatives, such as:

The uniqueness of this compound lies in its combined thiazole-triazine structure, which may offer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

3-hydroxy-6-methyl-3-(4-nitrophenyl)-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C12H10N4O4S/c1-7-10(17)13-11-15(14-7)12(18,6-21-11)8-2-4-9(5-3-8)16(19)20/h2-5,18H,6H2,1H3

InChI Key

XRVNFPZPJPWUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC1=O)SCC2(C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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